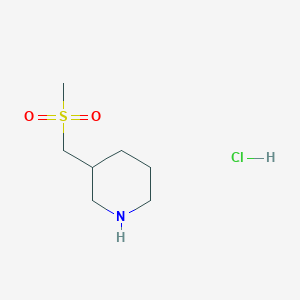

3-(Methanesulfonylmethyl)piperidine hydrochloride

Overview

Description

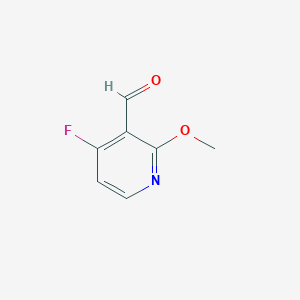

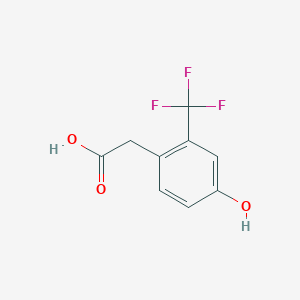

3-(Methanesulfonylmethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1216110-40-5 . It has a molecular weight of 213.73 and is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-11(9,10)6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature .Scientific Research Applications

Anaerobic Oxidation of Methane (AOM) Studies

The compound is indirectly related to the study of anaerobic oxidation of methane (AOM) in marine environments, a process crucial for methane regulation. Research has identified specific lipid biomarker signatures for chemotaxonomic identification of microbial communities mediating AOM. These lipid signatures differentiate among various methanotrophic archaea and their sulfate-reducing bacterial partners, providing insights into the biochemical pathways and environmental impact of methane metabolism in marine ecosystems (Niemann & Elvert, 2008).

Photocatalysis and Photosensitization for Sulfur Compound Oxidation

Research has explored the use of photocatalysis and photosensitization for the oxidation of reduced sulfur compounds like methanethiol, dimethyl sulfide, and dimethyldisulfide. These compounds are by-products of various industrial processes and their oxidation is crucial for reducing harmful effects. The study reviews different photocatalytic processes, comparing the efficiency of various materials and process parameters, and highlighting the role of 3-(Methanesulfonylmethyl)piperidine hydrochloride-related compounds in the oxidation processes (Cantau et al., 2007).

Industrial Applications of Related Sulfamic Compounds

Sulfamic acid and related compounds, including this compound, are highlighted for their utility in industrial cleaning and as corrosion inhibitors. They are considered environmentally friendly alternatives for the removal of scales and metal oxide deposits from metal and ceramic surfaces. The review emphasizes the role of these compounds in different concentrations and formulations for various industrial applications (Verma & Quraishi, 2022).

Synthesis of N-heterocycles via Sulfinimines

The compound is closely related to chiral sulfinamides, known for their role in the stereoselective synthesis of amines and their derivatives. The review covers the use of tert-butanesulfinamide, a compound with similarities to this compound, in asymmetric N-heterocycle synthesis via sulfinimines. It highlights the methodology's access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, key components in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, compounds like 3-(Methanesulfonylmethyl)piperidine hydrochloride could have potential applications in drug design and pharmaceutical research.

Properties

IUPAC Name |

3-(methylsulfonylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBLOLUPTLXODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)

![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)

![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)